molecular formula C8H5ClF3N3 B13050650 6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine

6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine

Cat. No.: B13050650
M. Wt: 235.59 g/mol
InChI Key: BYXHHBPYGFHGGJ-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine is a heterocyclic compound that features a unique imidazo[1,2-A]pyrazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyrazine with methylamine and trifluoroacetic anhydride, followed by cyclization to form the imidazo[1,2-A]pyrazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with DNA replication or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for developing drugs with improved pharmacokinetic properties .

Properties

Molecular Formula

C8H5ClF3N3

Molecular Weight

235.59 g/mol

IUPAC Name

6-chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyrazine

InChI

InChI=1S/C8H5ClF3N3/c1-4-2-15-3-5(9)14-6(7(15)13-4)8(10,11)12/h2-3H,1H3

InChI Key

BYXHHBPYGFHGGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C(C2=N1)C(F)(F)F)Cl

Origin of Product

United States

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